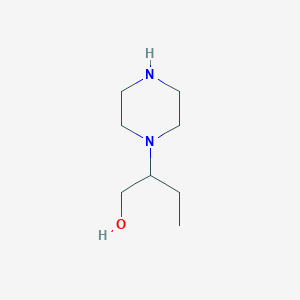
2-(Piperazin-1-yl)butan-1-ol
Overview
Description
“2-(Piperazin-1-yl)butan-1-ol” is a compound with the CAS Number: 787533-78-2 . It has a molecular weight of 158.24 and its IUPAC name is 2-(1-piperazinyl)-1-butanol . The compound is in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are related studies on the synthesis of antidepressant molecules via metal-catalyzed reactions . These reactions involve different transition metals, including iron, nickel, and ruthenium, serving as catalysts in the synthesis of antidepressants .
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 158.24 .
Scientific Research Applications
Antifungal Properties
2-(Piperazin-1-yl)butan-1-ol derivatives have demonstrated significant antifungal activities. Specifically, compounds with 3-trifluoromethyl substitution on the phenyl ring of piperazine showed potent antifungal activity against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. They have been found effective, with MIC values competitive with itraconazole and better than fluconazole (Upadhayaya et al., 2004).
Structural Analysis
Structural studies of compounds related to this compound revealed that the carbonyl group and the nitrogen of piperazine constitute an almost planar amide moiety, indicating significant conformational stability. An intermolecular hydrogen interaction of the hydroxyl group to another nitrogen of piperazine is present, suggesting the potential for intramolecular interactions and stability in various chemical environments (Miyata et al., 2004).
Antimalarial Activity
Some derivatives of this compound, specifically the (2R,3S)-4-(arylmethyl)-1-(4-phenyl-3-amino-2-hydroxy-butyl)-piperazine derivatives, have shown potential as anti-malarial agents. Their crystal structures and the importance of specific molecular conformations and substitutions for generating activity against malarial parasites have been documented (Cunico et al., 2009).
Antidiabetic Potential
The molecular association between certain aryl piperazine derivatives of this compound and 2-hydroxypropyl-β-cyclodextrin has shown improved solubility and maintained antidiabetic activity. This suggests potential applications in enhancing the solubility and bioavailability of antidiabetic compounds (Devine et al., 2020).
Antipsychotic Potential
Certain conformationally constrained butyrophenones, incorporating this compound, demonstrated affinity for dopamine (D(1), D(2), D(4)) and serotonin (5-HT(2A), 5-HT(2B), 5-HT(2C)) receptors, suggesting potential as antipsychotic (neuroleptic) drugs. The compounds' potency and selectivity, depending on the amine fragment connected to the cyclohexanone structure, underline the structural importance for biological activity (Raviña et al., 2000).
Binding Mechanism Analysis
Structural and binding mechanism analysis of this compound derivatives with α1A-adrenoceptor through TDDFT calculations, X-ray crystallography, and molecular docking have provided insights into drug design, indicating their bioactivity against α1A-adrenoceptor and potential therapeutic applications (Xu et al., 2016).
Safety and Hazards
The compound has several hazard statements including H302, H312, H314, H332, and H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed affinity to alpha1-adrenergic receptors in the range from 22 nM to 250 nM .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of similar compounds, play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Pharmacokinetics
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles and their derivatives have been analyzed using in silico docking and molecular dynamics simulations, along with ADME calculations .
Result of Action
Similar compounds have shown promising results in controlling refractory microbial diseases by targeting cell membranes .
Biochemical Analysis
Biochemical Properties
2-(Piperazin-1-yl)butan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and context.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and flux through metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecule. For example, it has been found to inhibit certain kinases, thereby affecting downstream signaling pathways and cellular responses . Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have therapeutic effects, such as modulating neurotransmitter levels and improving behavioral outcomes in rodent models of depression . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites . The compound’s interaction with metabolic enzymes underscores its potential impact on overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins . Its distribution within the body is a critical factor in determining its pharmacokinetic properties and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It has been found to localize in specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is often mediated by specific targeting sequences within the protein structure . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in distinct cellular environments .
properties
IUPAC Name |
2-piperazin-1-ylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-8(7-11)10-5-3-9-4-6-10/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHACWKYKRBBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



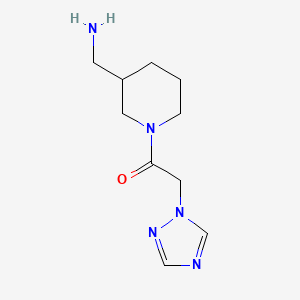
![[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methanamine](/img/structure/B1464923.png)
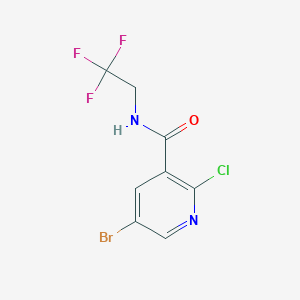
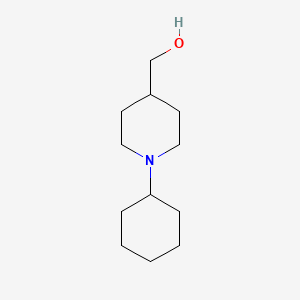
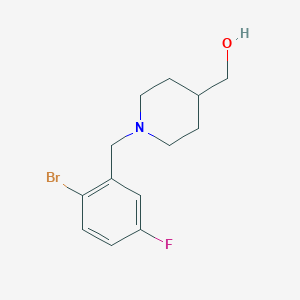
![1-[4-(Hydroxymethyl)piperidin-1-yl]propan-2-one](/img/structure/B1464929.png)
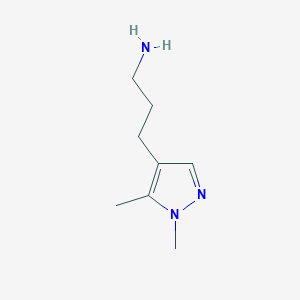
![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)
![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)
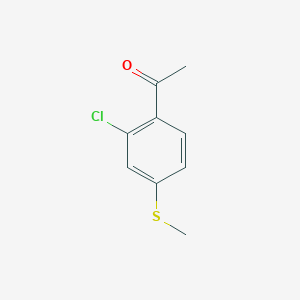
![N-[(Piperidin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B1464940.png)
![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)